2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid: is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of propanoic acid, featuring a chloro and cyano substituent on the phenyl ring
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Employed in the development of new catalytic systems for organic reactions.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine:
Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and coatings.
Safety and Hazards
The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Mechanism of Action
Target of Action
A structurally similar compound, darolutamide, is known to target the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Darolutamide, a similar compound, acts as a selective competitive silent antagonist of the androgen receptor . This suggests that 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid might interact with its targets in a similar manner, blocking the receptor and preventing the normal cellular response.
Biochemical Pathways
Antagonists of the androgen receptor, like darolutamide, generally affect pathways related to cell growth and proliferation, particularly in tissues such as the prostate .
Result of Action
Based on the known effects of androgen receptor antagonists, it can be hypothesized that the compound might inhibit cell growth and proliferation in target tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-cyanobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors for the Grignard reaction to ensure consistent yield and purity.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of functional groups such as hydroxyl, alkyl, or amino groups.
Comparison with Similar Compounds
2-(3-Chloro-4-cyanophenyl)acetic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
3-Chloro-4-cyanobenzoic acid: Similar aromatic ring substitution but different carboxylic acid positioning.
2-(3-Chloro-4-cyanophenyl)propanoic acid: Similar structure but without the additional methyl group.
Uniqueness:
- The presence of both chloro and cyano groups on the phenyl ring, along with the methyl group on the propanoic acid moiety, provides unique steric and electronic properties.
- These features can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential lead compound in pharmaceutical research.
Properties
IUPAC Name |
2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGHNGGDMNGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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